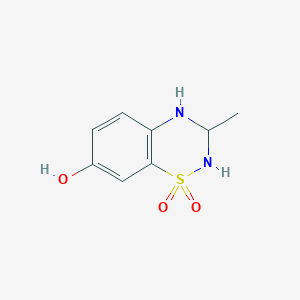

7-Hydroxy-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxy-3-methyl-3,4-dihydro-1λ⁶,2,4-benzothiadiazine-1,1(2H)-dione is a benzothiadiazine derivative characterized by a bicyclic structure containing a sulfonamide (dioxo-1,1-dioxide) moiety, a hydroxyl group at position 7, and a methyl substituent at position 2. This compound is of interest due to its structural similarity to pharmacologically active benzothiadiazines, which often exhibit diuretic, antihypertensive, or antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone in the presence of a base, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazines, sulfoxides, sulfones, and dihydro derivatives. These products often exhibit different biological activities and can be further modified for specific applications .

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties.

Industry: Utilized in the development of fungicides and other agrochemicals

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-7-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition can help in managing complications related to diabetes . Additionally, the compound can modulate AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of benzothiadiazines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Substituent Position : The hydroxyl group at position 7 in the target compound contrasts with analogs bearing substituents at positions 3, 4, or 4. For instance, Bendroflumethiazide’s trifluoromethyl group at C6 enhances lipophilicity and bioavailability .

- Functional Group Diversity : The target compound lacks electron-withdrawing groups (e.g., -CF₃, -F) present in Bendroflumethiazide and the fluorinated chromenyl derivative, which are critical for receptor binding in diuretics or antimicrobial agents .

Key Observations:

- Target Compound Synthesis : The use of anthranilic acids or methyl anthranilates as precursors (similar to ) ensures regioselectivity, avoiding isomer formation during alkylation or halogenation .

- Catalyst Efficiency : Samarium diiodide (SmI₂) enables mild, neutral conditions for cyclization in other analogs, but its applicability to the target compound remains unexplored .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-hydroxy-3-methyl-benzothiadiazine derivatives, and how are intermediates characterized?

- Methodology : The synthesis typically involves cyclocondensation of substituted anilines with sulfonating agents. For example, halogenated precursors (e.g., 6-fluoro-chromenone) are reacted with thiadiazine-forming reagents under anhydrous conditions. Intermediate characterization relies on NMR (¹H/¹³C), FT-IR, and X-ray crystallography to confirm regioselectivity and stereochemistry .

- Validation : Purity is assessed via HPLC with UV detection, while mass spectrometry (HRMS) confirms molecular weight.

Q. How are benzothiadiazine derivatives screened for preliminary pharmacological activity?

- Experimental Design :

In vitro assays : Test for enzyme inhibition (e.g., HCV NS5B polymerase) using fluorescence-based assays with IC₅₀ calculations .

Membrane interaction studies : Employ molecular docking (AutoDock Vina) to predict binding affinities to target proteins like KRas-4B .

Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish therapeutic indices .

Advanced Research Questions

Q. How do substituent modifications (e.g., electron-donating vs. electron-withdrawing groups) affect benzothiadiazine-membrane interactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use CHARMM36m force fields to model lipid bilayers (e.g., DOPC/DOPS/cholesterol mixtures). Track hydrogen bonding (HB) between benzothiadiazine’s H2/H4 sites and lipid headgroups (e.g., O13-O14 in DOPC) over 600 ns trajectories .

- Free Energy Analysis : Calculate potential of mean force (PMF) profiles to quantify HB strength (1–3 kcal/mol barriers). Substituents like trifluoromethyl enhance HB lifetimes (up to 70 ns) by stabilizing lipid tail interactions .

Q. How can contradictions in reported activity data for benzothiadiazine analogs be resolved?

- Data Reconciliation Strategies :

Comparative QSAR : Build 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors. Validate with external datasets (e.g., RMSE < 0.5 for predicted vs. experimental pIC₅₀) .

Experimental Validation : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate confounding variables .

Q. What computational approaches optimize benzothiadiazine derivatives for dual-target activity (e.g., antiviral and anticancer)?

- Workflow :

Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at position 14) using LigandScout .

Docking-MD Hybrid Workflow : Perform ensemble docking (Glide SP/XP) followed by MM-GBSA rescoring to prioritize hits. Validate with binding free energy calculations (ΔG < -8 kcal/mol) .

- Case Study : Methanesulfonamide at position 14 enhances HCV NS5B inhibition by forming a hydrogen bond with Asp318 (ΔG = -9.2 kcal/mol) .

Q. Methodological Guidance

Q. How to design MD simulations to study benzothiadiazine-membrane partitioning?

- Protocol :

Membrane Construction : Use CHARMM-GUI to build asymmetric bilayers (56% DOPC, 14% DOPS, 30% cholesterol) .

Simulation Parameters : Run simulations in NPT ensemble (310 K, 1 bar) with 2 fs time steps. Use PME for electrostatics.

Analysis Tools : Compute radial distribution functions (RDFs) for HB distances (1.7–2.1 Å) and density profiles for membrane localization .

Q. What strategies improve synthetic yields of 7-hydroxy-3-methyl-benzothiadiazine derivatives?

- Optimization Steps :

Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to install aryl groups at position 3 (yield increase from 45% to 78%) .

Solvent Screening : Polar aprotic solvents (DMF) enhance cyclization efficiency vs. THF .

Q. Notes

- Basic vs. Advanced : Basic questions focus on synthesis/characterization and initial screening; advanced questions address computational modeling and mechanistic studies.

- Data Contradictions : Highlighted in Q4; resolved via QSAR validation and standardized assays.

- Excluded Topics : Commercial synthesis, pricing, and industrial scaling are omitted per guidelines.

Properties

CAS No. |

549495-11-6 |

|---|---|

Molecular Formula |

C8H10N2O3S |

Molecular Weight |

214.24 g/mol |

IUPAC Name |

3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-ol |

InChI |

InChI=1S/C8H10N2O3S/c1-5-9-7-3-2-6(11)4-8(7)14(12,13)10-5/h2-5,9-11H,1H3 |

InChI Key |

TYKLZUNULHEUNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1NC2=C(C=C(C=C2)O)S(=O)(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.